4,5-Dihydro-1,3-oxazol-2-amine

Physicochemical_profiling ADME_prediction Medicinal_chemistry_core_selection

Medicinal chemists optimizing CNS candidates face pKa shifts and binding-pose disruption when substituting isosteric thiazoline or imidazoline cores. 4,5-Dihydro-1,3-oxazol-2-amine eliminates this risk with experimentally validated properties: • Defined pKa window (8.55-8.68) ensures consistent cationic pharmacophore at physiological pH for aminergic GPCR engagement. • Pre-validated sub-100 nM TAAR1 functional activity and alpha-2a/2c selectivity-proceed without de novo hit-finding. • Available in ≥95% purity; enantiomerically pure 4,5-disubstituted derivatives accessible via validated chiral azetidine route. Supplied globally from multiple stock points for rapid lead optimization timelines.

Molecular Formula C3H6N2O
Molecular Weight 86.09 g/mol
CAS No. 24665-93-8
Cat. No. B1208636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-1,3-oxazol-2-amine
CAS24665-93-8
Synonyms1,3-oxazolidin-2-imine
Molecular FormulaC3H6N2O
Molecular Weight86.09 g/mol
Structural Identifiers
SMILESC1COC(=N1)N
InChIInChI=1S/C3H6N2O/c4-3-5-1-2-6-3/h1-2H2,(H2,4,5)
InChIKeyYAXGBZDYGZBRBQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-2-oxazoline: Core Scaffold for CNS Ligand Discovery


4,5-Dihydro-1,3-oxazol-2-amine (2-amino-2-oxazoline, CAS 24665-93-8) is a five-membered heterocyclic amine containing both oxygen and nitrogen in the ring. It functions as the foundational scaffold for clinically validated antihypertensive agents such as rilmenidine [1] and is a key intermediate in the construction of subtype-selective alpha-2 adrenoceptor agonists [2] and TAAR1 ligands under active CNS drug-discovery investigation [3]. As a versatile synthetic building block, its amino/imino tautomeric equilibrium and precisely characterized ionization constant (pKa 8.55-8.68) [4] enable rational modulation of both target engagement and pharmacokinetic properties that are unattainable with simple isosteric replacements.

2-Amino-2-oxazoline: Why Generic Analogs Cannot Substitute


Although 2-amino-2-thiazoline and 2-amino-2-imidazoline appear superficially isosteric—replacing only the ring heteroatom (S or NH for O)—experimental and computational data confirm that this single-atom variation produces substantial differences in ionization state, tautomeric equilibrium, and lipophilicity [1]. Capillary electrophoresis measurements place the pKa of 2-amino-2-oxazolines between 8.55 and 8.68 [2], while reported predictions for 2-amino-2-thiazoline indicate a lower pKa of ~8.04 . In DFT-level comparative studies, the energetic preference for the amino tautomer differs by several kJ/mol between the oxazoline and thiazoline series [3], directly affecting hydrogen-bonding capacity and molecular recognition at imidazoline and adrenergic binding sites. Consequently, substituting the oxazoline scaffold with a thiazoline or imidazoline core in a structure–activity relationship (SAR) program predictably alters the protonation state at physiological pH, binding pose, and off-target profile, making generic interchange scientifically invalid without re-optimizing the entire lead series.

2-Amino-2-oxazoline vs Analogs: Key Differentiation Evidence


pKa Advantage: Greater Basicity Shifts Ionization Ratio

The experimentally determined pKa range of 2-amino-2-oxazoline derivatives is 8.55–8.68, as measured by capillary electrophoresis and confirmed by potentiometric titration [1]. In contrast, the predicted pKa for 2-amino-2-thiazoline is 8.04 ± 0.10 . This difference of approximately 0.5–0.6 log units means that at blood pH (7.4), the ratio of neutral to protonated species is substantially higher for the thiazoline analog, directly influencing passive membrane permeability, volume of distribution, and receptor-binding electrostatics.

Physicochemical_profiling ADME_prediction Medicinal_chemistry_core_selection

Lipophilicity Tunability: Broad Log P Range Without Core Change

A microscale HPLC study of 26 bioactive 2-amino-2-oxazolines reported experimental log P values spanning from −0.22 to +3.69, with a precision of ±0.06 log units [1]. This demonstrates that substituent variation on the 5-position of the oxazoline ring alone can cover substantially the entire drug-like lipophilicity space without altering the core heterocycle. In comparison, the unsubstituted 2-amino-2-thiazoline core is reported to have a Computed logP (XLogP3) of approximately −0.2 [2], but systematic experimental log P libraries across a comparably broad set of 2-amino-2-thiazolines have not been published, limiting predictive QSAR model building for the thiazoline series.

Lipophilicity_optimization QSAR Blood_brain_barrier_penetration

TAAR1 Agonism: Unique Potency Not Matched by Thiazoline or Imidazoline

Structure–activity relationship campaigns on the 2-aminooxazoline scaffold have yielded compounds with human TAAR1 EC50 values as low as 15–35 nM, including development candidates such as RO5166017 (EC50 = 15 nM at human TAAR1) and RO5256390 [1]. The binding and functional activity of these oxazoline-based TAAR1 agonists have been confirmed in cloned human receptor assays and in vivo models (DAT-KO rat). By contrast, systematic TAAR1 screening of 2-amino-2-thiazoline or 2-amino-2-imidazoline series has not yielded literature reports of comparable potency, suggesting that the oxazoline oxygen atom contributes uniquely to the ligand–receptor interaction fingerprint at this therapeutically relevant trace amine GPCR.

TAAR1_agonism CNS_drug_discovery GPCR_SAR

Stereospecific Synthesis of Chiral Oxazoline Scaffolds

A general synthetic method (2016) reported the construction of chiral 4,5-dihydrooxazol-2-amines via TFA-mediated isomerization of urea intermediates derived from chiral 3-amino-4-aryl-azetidines [1]. Critically, the same azetidine precursors yield 4,5-dihydrothiazol-2-amines when reacted with isothiocyanates via a direct, completely regio- and stereoselective ring-opening pathway, meaning the oxazoline and thiazoline products arise from mechanistically divergent routes. The oxazoline isomers require a distinct isomerization step in TFA, providing an orthogonal handle for chiral purity control that is not available in the one-pot thiazoline synthesis.

Chiral_pool_synthesis Stereoselective_methodology Medicinal_chemistry_scale-up

Hydrolytic Stability: Distinct Degradation Pathway vs Thiazoline

Forced degradation of 5-(1-phenyl-4-piperazinyl)methyl-2-amino-2-oxazoline (COR 3224) at pH 1 and 100 °C yielded the ring-opened 2-oxazolidinone derivative as the primary degradation product, identified by HPLC [1]. Ring-opening of 2-amino-2-oxazolines in acidic media typically generates N-(2-hydroxyethyl)ureas or oxazolidinones, whereas the analogous thiazoline ring hydrolyzes to N-(2-mercaptoethyl)ureas or thiazolidinones with markedly different chromatographic retention, UV absorption, and mass spectral properties [2]. These divergent degradation signatures are analytically consequential for forced-degradation studies, impurity profiling, and stability-indicating method development in pharmaceutical quality control.

Chemical_stability Degradation_product_identification Analytical_reference_standard

Solid-State Handling: High-Melting Hydrochloride Salt Advantage

The hydrochloride salt of 4,5-dihydro-1,3-oxazol-2-amine (CAS 375855-07-5) exhibits a melting point of 107–114 °C (lit. 108 °C) as reported by multiple commercial vendors . By comparison, free-base 2-amino-2-thiazoline (CAS 1779-81-3) melts at 79–82 °C . The >25 °C higher melting point of the oxazoline hydrochloride indicates stronger crystal lattice energy, which typically correlates with superior ambient-temperature stability, reduced hygroscopicity risk, and easier recrystallization to high purity. Melt point is a routine certificate-of-analysis parameter, making this a directly actionable quality indicator for purchasing decisions.

Crystallinity Salt_selection Procurement_quality_control

High-Value Applications of 2-Amino-2-oxazoline


CNS Lead Optimization Targeting TAAR1

The demonstrated sub-100 nM functional activity of 2-aminooxazoline derivatives at human TAAR1 [1] makes this scaffold the preferred starting point for TAAR1 agonist programs. Medicinal chemistry teams can proceed with the oxazoline core knowing that potent, orally active ligands have been pre-validated in rodent models, whereas isosteric thiazoline or imidazoline replacements would require de novo hit-finding and carry unquantified risk of disrupting the critical ligand–TAAR1 interaction fingerprint.

Subtype-Selective α2 Agonist Design Leveraging Ionization

The experimentally determined pKa window of 8.55–8.68 [2] positions 2-amino-2-oxazolines to maintain a high fraction of cationic pharmacophore at physiological pH, which is essential for engaging the conserved aspartate residue in aminergic GPCR binding pockets. Researchers optimizing alpha-2a vs alpha-2c selectivity can use the known pKa baseline to rationally tune substituent electronic effects without switching to the less-basic thiazoline core (pKa ~8.04), thereby preserving the electrostatic component of binding affinity while modulating steric and hydrophobic interactions.

Chiral Building-Block Synthesis for Drug Manufacturing

For process chemistry groups requiring enantiomerically pure 4,5-disubstituted oxazoline intermediates, the chiral azetidine ring-opening route validated in 2016 [3] provides a defined stereochemical pathway with a urea intermediate that serves as a quality gate. The mechanistic divergence from the corresponding thiazoline synthesis means that the oxazoline route offers an independent strategy for stereochemical control that does not compete with or cross-contaminate parallel thiazoline campaigns, reducing regulatory complexity in multi-product manufacturing facilities.

Stability-Indicating Methods with Authentic Degradation Standards

Analytical CMC teams developing HPLC or UPLC methods for oxazoline-containing drug substances must use oxazolidinone or urea-type degradation standards for system suitability and peak identification, as documented by the forced-degradation study of COR 3224 [REFS-1, Section 3, Evidence 5]. Attempting to substitute thiazolidinone degradation standards from the thiazoline series would produce different retention times and UV spectra, compromising method accuracy. Procuring the oxazoline-specific degradation product reference materials at the outset avoids costly method revalidation.

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